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Compound of Interest

Compound Name: Ziyuglycoside I (Standard)

Cat. No.: B8086765

Get Quote

Introduction

Ziyuglycoside I is a triterpenoid saponin isolated from the roots of Sanguisorba officinalis.[1][2]

It has garnered significant interest in the fields of cosmetics and medicine for its various

biological activities, including anti-wrinkle properties and potential applications in treating

myelosuppression.[1][2] Accurate structural confirmation and purity assessment of

Ziyuglycoside I standards are paramount for research and development. This guide provides a

comprehensive overview of the spectroscopic data and analytical methodologies pertinent to

the characterization of Ziyuglycoside I, catering to researchers, scientists, and drug

development professionals. While complete, officially published spectral datasets for

Ziyuglycoside I are not readily available in the public domain, this document compiles available

mass spectrometry data and presents expected spectroscopic characteristics based on its

known chemical structure.

Chemical Structure and Properties

Molecular Formula: C₄₁H₆₆O₁₃[3]

Molecular Weight: 766.96 g/mol [3]
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CAS Number: 35286-58-9[3]

Class: Triterpenoid Saponin[3]

The structure of Ziyuglycoside I consists of a pentacyclic triterpene aglycone linked to sugar

moieties. This complex structure gives rise to a detailed spectroscopic profile.

Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of Ziyuglycoside I. Below are the mass spectrometric parameters derived from Ultra-

Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) studies.

Parameter Value

Molecular Formula C₄₁H₆₆O₁₃

Molecular Weight 766.96

Ionization Mode Electrospray Ionization (ESI), Positive

Precursor Ion (M+H)⁺ m/z 767.5

Key Fragment Ions Data not explicitly detailed in reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for Ziyuglycoside I are not fully available in the cited literature.

However, based on the known structure of Ziyuglycoside I, which is a ursane-type triterpenoid

glycoside, the following tables outline the expected chemical shift regions for the key structural

components.

Table 1: Expected ¹H NMR Chemical Shifts for Ziyuglycoside I
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Proton Type
Expected Chemical Shift
(δ, ppm)

Multiplicity (Typical)

Aglycone Methyl Protons

(CH₃)
0.7 - 1.5 s, d

Aglycone Methylene/Methine

(CH₂/CH)
1.0 - 2.5 m

Olefinic Proton (C=CH) 5.2 - 5.5 t, br s

Protons on Carbons Bearing

Oxygen
3.2 - 4.5 m

Anomeric Protons (Sugar O-

CH-O)
4.3 - 5.5 d

Other Sugar Protons 3.0 - 4.0 m

Table 2: Expected ¹³C NMR Chemical Shifts for Ziyuglycoside I

Carbon Type Expected Chemical Shift (δ, ppm)

Aglycone Methyl Carbons (CH₃) 15 - 30

Aglycone Methylene/Methine (CH₂/CH) 20 - 60

Olefinic Carbons (C=C) 120 - 145

Carbons Bearing Oxygen (C-O) 60 - 90

Anomeric Carbons (Sugar O-C-O) 95 - 105

Other Sugar Carbons 60 - 85

Carboxyl Carbon (C=O) 175 - 185

Infrared (IR) Spectroscopy
The IR spectrum of Ziyuglycoside I is expected to show characteristic absorption bands

corresponding to its various functional groups.
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Table 3: Expected IR Absorption Bands for Ziyuglycoside I

Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

O-H Stretch (Alcohols, H-

bonding)
3200 - 3600 Strong, Broad

C-H Stretch (sp³) 2850 - 3000 Strong

C=O Stretch (Carboxylic Acid) 1700 - 1725 Strong

C=C Stretch (Alkene) 1640 - 1680 Medium

C-O Stretch (Alcohols, Ethers) 1000 - 1260 Strong

Experimental Protocols
UPLC-MS/MS Analysis
This protocol is adapted from pharmacokinetic studies of Ziyuglycoside I.[4]

Chromatography System: Waters ACQUITY UPLC System.

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

Gradient Program: A typical gradient might start at 10% B, increase to 90% B over several

minutes, hold, and then return to initial conditions for equilibration.

Flow Rate: 0.4 mL/min.

Column Temperature: 40 °C.

Mass Spectrometry System: A triple quadrupole mass spectrometer equipped with an ESI

source.

Ionization Mode: Positive ion mode (ESI+).
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Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring

the transition from the precursor ion to a specific product ion.

Data Analysis: Software such as MassLynx is used for data acquisition and analysis.

General Protocol for NMR Data Acquisition
The following is a general procedure for obtaining NMR spectra of triterpenoid saponins.

Sample Preparation: Dissolve 5-10 mg of the Ziyuglycoside I standard in approximately 0.5

mL of a suitable deuterated solvent (e.g., Pyridine-d₅, Methanol-d₄, or DMSO-d₆). Pyridine-d₅

is often used for complex saponins to ensure good solubility and signal dispersion.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00

ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for

adequate resolution of the complex proton and carbon signals.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width

covering approximately -1 to 15 ppm, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans

and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and

the presence of quaternary carbons.

2D NMR Experiments: To aid in structural elucidation, various 2D NMR experiments are

essential. These include COSY (Correlation Spectroscopy) to identify proton-proton

couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their

directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify

long-range proton-carbon couplings.

General Protocol for IR Data Acquisition
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A

small amount of the Ziyuglycoside I standard is finely ground with dry KBr powder and

pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving
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the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and

allowing the solvent to evaporate.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet)

is first recorded. The sample is then placed in the instrument, and the sample spectrum is

acquired.

Data Analysis: The spectrum is typically plotted as percent transmittance versus

wavenumber (cm⁻¹). The absorption bands are then identified and assigned to the

corresponding functional groups.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a natural product standard like Ziyuglycoside I.
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Workflow for Spectroscopic Characterization of Ziyuglycoside I
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Caption: General workflow for the isolation and spectroscopic characterization of Ziyuglycoside

I.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b8086765/docs?utm_src=pdf-body-img#a-technical-guide-to-the-spectroscopic-analysis-of-ziyuglycoside-i
https://www.benchchem.com/product/b8086765?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8086765?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Complete 1H- and 13C NMR assignments of saponins from roots of Gypsophila
trichotoma Wend - PubMed [pubmed.ncbi.nlm.nih.gov]

2. tandfonline.com [tandfonline.com]

3. researchgate.net [researchgate.net]

4. IR _2007 [uanlch.vscht.cz]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Ziyuglycoside I]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8086765/docs#a-technical-guide-to-the-
spectroscopic-analysis-of-ziyuglycoside-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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